molecular formula C19H30N2O4 B3006657 N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide CAS No. 620562-55-2

N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide

Cat. No. B3006657
CAS RN: 620562-55-2
M. Wt: 350.459
InChI Key: LBLQYKJDLJRTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide" is a derivative of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). The compound's structure suggests it is a substituted acetamide with additional methoxy and heptoxy groups attached to a phenyl ring, which could potentially influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions, including acetylation, esterification, and ester interchange steps, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide . For example, the acetylation of an amine with chloracetyl chloride can yield a chloroacetamide, which can then be further modified through esterification and ester interchange to produce the desired acetamide derivative . Similar synthetic strategies could be applied to the target compound, with adjustments for the specific substituents present on the phenyl ring.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized using techniques such as NMR, FTIR spectroscopy, and X-ray crystallography . These methods provide information on the electronic environment of atoms, the functional groups present, and the three-dimensional arrangement of atoms in the crystal lattice. For instance, the crystal structure analysis of 2-chloro-N-(4-methoxyphenyl)acetamide revealed specific hydrogen bonding patterns and molecular conformations . Similar analyses would be necessary to fully understand the molecular structure of "N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide".

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including silylation, which can lead to the formation of silaheterocyclic compounds . The reactivity of the acetamide group and the influence of substituents on the phenyl ring can affect the course of such reactions. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of benzoxazasiloles and benzodioxazasilepines . The specific chemical reactions of "N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide" would depend on the reactivity of the heptoxy and methoxy substituents and the acetamide groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of polar, aprotic substituents can enhance the solubility in polar solvents and may affect the compound's pharmacological activities . Additionally, the introduction of methoxy and heptoxy groups could alter the compound's lipophilicity, which is important for its biological activity and pharmacokinetics. The specific properties of "N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide" would need to be determined experimentally.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study explored the metabolism of chloroacetamide herbicides (like acetochlor and metolachlor) in human and rat liver microsomes, focusing on their carcinogenic potential and metabolic pathways. This research is crucial for understanding the toxicological profiles of these compounds and their environmental impact. The metabolites produced in these pathways could inform the environmental and health risk assessments of similar acetamide derivatives (Coleman et al., 2000).

Soil Reception and Activity of Herbicides

Another study examined the interaction of chloroacetamide herbicides with soil and plant systems, affected by wheat straw and irrigation. Insights from this research contribute to agricultural practices, specifically herbicide application techniques, to maximize efficacy while minimizing environmental harm (Banks & Robinson, 1986).

Initial Metabolism of Acetochlor

Research on the initial metabolism of acetochlor in different plant species helps in understanding the selective phytotoxicity of this herbicide, which is vital for developing environmentally friendly and selective agricultural chemicals (Breaux, 1987).

Green Synthesis of Chemical Intermediates

A study on the catalytic hydrogenation for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide highlights advancements in green chemistry approaches for producing industrial and pharmaceutical intermediates, emphasizing the importance of environmentally friendly production methods (Zhang Qun-feng, 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the mechanism of action of a potential drug molecule is investigated in detail. For N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide, this would require experimental studies .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Proper handling and storage procedures should be followed to minimize risk .

properties

IUPAC Name

N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-5-6-7-8-9-12-25-17-11-10-16(13-18(17)24-4)19(20-14(2)22)21-15(3)23/h10-11,13,19H,5-9,12H2,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLQYKJDLJRTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.